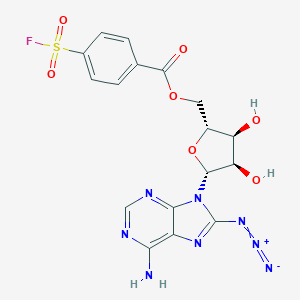
8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) is a chemical compound that has been widely used in scientific research as a tool for investigating the mechanism of action of adenosine receptors.
作用机制
The mechanism of action of 8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) involves the covalent attachment of the compound to adenosine receptors upon exposure to UV light. This covalent attachment allows for the identification and characterization of receptor-binding proteins, as well as the study of receptor-ligand interactions.
生化和生理效应
8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) has been shown to have minimal effects on the biochemical and physiological properties of adenosine receptors, making it an ideal tool for investigating receptor-ligand interactions and receptor-binding proteins.
实验室实验的优点和局限性
The advantages of using 8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) in lab experiments include its high specificity for adenosine receptors, its minimal effects on receptor function, and its ability to label intact cells and tissues. However, the limitations of this compound include its potential toxicity upon exposure to UV light and its limited availability.
未来方向
For the use of 8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) include the development of new photoaffinity probes with improved specificity and sensitivity for adenosine receptors, as well as the application of these probes in the study of other G protein-coupled receptors. Additionally, the use of 8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) in combination with other techniques, such as mass spectrometry, may provide new insights into the structure and function of adenosine receptors and their interactions with other proteins and ligands.
合成方法
The synthesis of 8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) involves several steps, including the protection of the 5'-hydroxyl group of adenosine, the introduction of the azido group at the 8-position of the purine ring, and the attachment of the fluorosulfonylbenzoate moiety to the 5'-hydroxyl group. The final product is obtained through deprotection of the 5'-hydroxyl group.
科学研究应用
8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) has been widely used as a photoaffinity probe for investigating the mechanism of action of adenosine receptors. It can be used to label adenosine receptors in intact cells and tissues, allowing for the identification and characterization of receptor-binding proteins. This compound has also been used to study the structure and function of adenosine receptors, as well as their interactions with other proteins and ligands.
属性
CAS 编号 |
125366-29-2 |
|---|---|
产品名称 |
8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) |
分子式 |
C17H15FN8O7S |
分子量 |
494.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C17H15FN8O7S/c18-34(30,31)8-3-1-7(2-4-8)16(29)32-5-9-11(27)12(28)15(33-9)26-14-10(13(19)21-6-22-14)23-17(26)24-25-20/h1-4,6,9,11-12,15,27-28H,5H2,(H2,19,21,22)/t9-,11-,12-,15-/m1/s1 |
InChI 键 |
BIDGKNGECKEEAF-SDBHATRESA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O)S(=O)(=O)F |
SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O)S(=O)(=O)F |
规范 SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O)S(=O)(=O)F |
同义词 |
5'-(4-fluorosulfonyl)benzoyl-8-azidoadenosine 5'-(para-fluorosulfonyl)benzoyl-8-azidoadenosine 5'-4-(fluorosulfonyl)benzoyl-8-azidoadenosine 5'-FSBAzA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



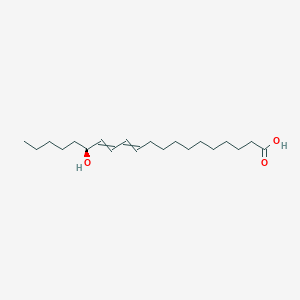
![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)
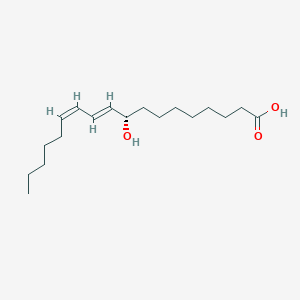
![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)
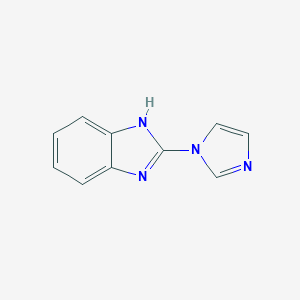
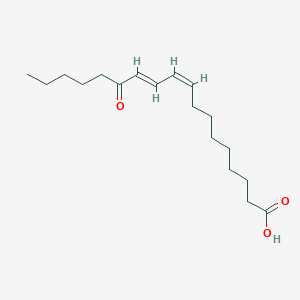
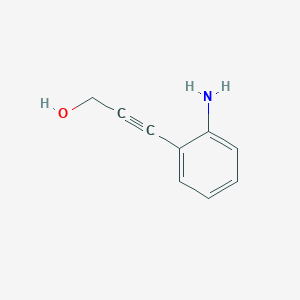
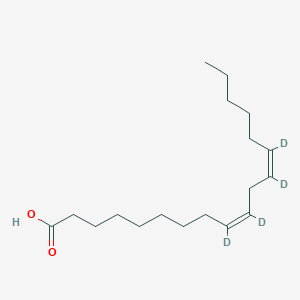
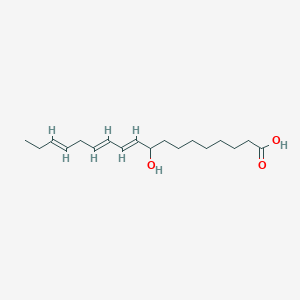
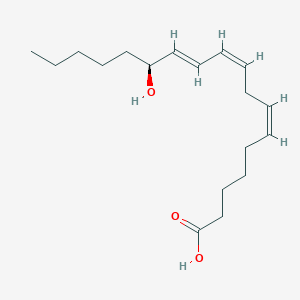
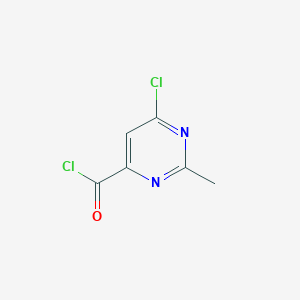
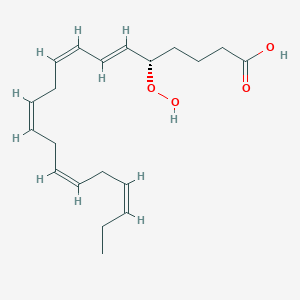
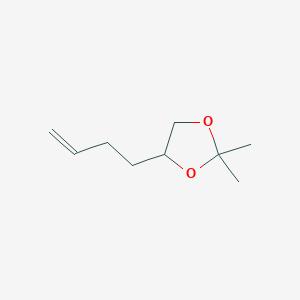
![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)